2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine
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Overview
Description
2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, a piperidine ring, and a triazolopyrimidine core. The presence of these functional groups imparts significant chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes the following steps:
Formation of the Triazolopyrimidine Core: The triazolopyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and pyrimidine derivatives.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the triazolopyrimidine core.
Attachment of the Trifluoromethylpyridine Group: The trifluoromethylpyridine group can be attached through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and equipment.
Chemical Reactions Analysis
2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the triazolopyrimidine core, resulting in the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoromethylpyridine group, where halogen atoms can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of various biological processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and regulation . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
2-[(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-3-yl)methoxy]-3-(trifluoromethyl)pyridine can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine: This compound shares a similar triazolopyrimidine core but differs in the substitution pattern and functional groups.
1,2,4-Triazolo[1,5-a]pyrimidin-7-ol, 5-methyl-: This compound has a similar triazolopyrimidine core but lacks the piperidine and trifluoromethylpyridine groups.
(3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one: This compound has a similar trifluoromethyl group but differs in the core structure and other functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-methyl-7-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O/c1-12-8-15(27-17(25-12)23-11-24-27)26-7-3-4-13(9-26)10-28-16-14(18(19,20)21)5-2-6-22-16/h2,5-6,8,11,13H,3-4,7,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBISKXKMLPSVDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCCC(C3)COC4=C(C=CC=N4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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